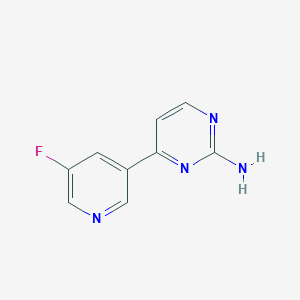

4-(5-Fluorpyridin-3-yl)pyrimidin-2-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C₉H₇FN₄ and a molecular weight of 190.18 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications . The compound features a pyrimidine ring substituted with a fluoropyridine moiety, which imparts unique chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is used in a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

It is known that fluorinated pyrimidines and pyridines often interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

Fluorinated compounds often exert their effects by interacting with their targets and inducing changes in their function. The presence of a fluorine atom can enhance the compound’s binding affinity and selectivity .

Biochemical Pathways

Fluorinated pyrimidines and pyridines are known to be involved in various biochemical pathways, often influencing cellular processes such as dna synthesis and enzymatic reactions .

Pharmacokinetics

The presence of a fluorine atom can often enhance the bioavailability and metabolic stability of a compound .

Result of Action

Fluorinated compounds often exhibit various biological activities, including antiviral, antifungal, and antitumor effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One method employs Selectfluor in the presence of silver carbonate (Ag₂CO₃) to achieve high yields with excellent regioselectivity . Another approach involves a multi-step process starting with the esterification of nicotinic acid, followed by oxidation, nucleophilic substitution, and reduction reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as those involving Selectfluor and silver carbonate, suggests potential for industrial-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.

Substitution: The fluoropyridine moiety allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include Selectfluor for fluorination, silver carbonate for regioselective reactions, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, selective fluorination can yield 5-fluoro-2-aminopyrimidine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

5-Fluoro-2-aminopyrimidine: Shares the fluoropyridine moiety and exhibits similar chemical properties.

Pyrimidifen analogs: Compounds where the phenyl moiety is replaced with a pyridinyl moiety.

5-Chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine: A potent inhibitor of the JAK2 kinase.

Uniqueness

4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective fluorination and its potential as a scaffold for drug development make it a valuable compound in scientific research and industrial applications .

Biologische Aktivität

4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of 4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine features a pyrimidine ring substituted with a 5-fluoropyridine moiety. This structural configuration is significant for its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidines, including those similar to 4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine, exhibit promising antimicrobial properties. For instance, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives showed strong inhibitory effects against gram-positive bacteria, outperforming standard antibiotics like linezolid with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL .

Antimalarial Activity

Research focusing on trisubstituted pyrimidines has revealed their efficacy against Plasmodium falciparum, the causative agent of malaria. Compounds in this class exhibited nanomolar potency and significant selectivity over mammalian cell lines, demonstrating a reduction in parasitemia by up to 96% in murine models . The presence of the pyridine ring in these compounds is crucial for their activity.

The biological activity of 4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, particularly those related to the metabolism of pathogens.

- Receptor Interaction : Binding studies suggest that such compounds can interact with various receptors, influencing signaling pathways related to disease progression.

Study on Antimicrobial Efficacy

A study conducted on novel oxazolidinone derivatives containing the 5-fluoropyridine moiety indicated that these compounds not only inhibited bacterial growth but also prevented biofilm formation, which is critical for the treatment of chronic infections .

Antimalarial Drug Discovery

In another study, the optimization of a pyrimidine scaffold led to the identification of compounds with excellent pharmacokinetics and oral bioavailability in murine models. These compounds were effective against both the erythrocytic stage of P. falciparum and showed low toxicity to mammalian cells, underscoring their potential as antimalarial agents .

Data Tables

| Compound | Activity | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| 4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine | Antimicrobial | 0.25 | Gram-positive bacteria |

| Trisubstituted Pyrimidines | Antimalarial | - | Plasmodium falciparum |

Eigenschaften

IUPAC Name |

4-(5-fluoropyridin-3-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4/c10-7-3-6(4-12-5-7)8-1-2-13-9(11)14-8/h1-5H,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZGUGFNVQVOPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=CC(=CN=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.